2-(4-tert-butylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide

Description

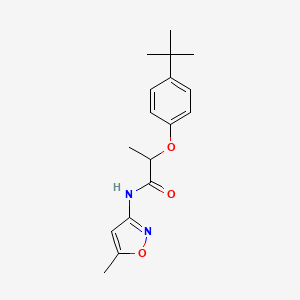

2-(4-tert-Butylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 4-tert-butylphenoxy group and a 5-methyl-1,2-oxazol-3-yl moiety.

Properties

IUPAC Name |

2-(4-tert-butylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-11-10-15(19-22-11)18-16(20)12(2)21-14-8-6-13(7-9-14)17(3,4)5/h6-10,12H,1-5H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMLEIPQQMKQMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(C)OC2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401321899 | |

| Record name | 2-(4-tert-butylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401321899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49825433 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

879155-23-4 | |

| Record name | 2-(4-tert-butylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401321899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide typically involves the following steps:

Formation of the tert-butylphenoxy group: This can be achieved by reacting tert-butylphenol with an appropriate halogenated compound under basic conditions.

Formation of the oxazolyl group: This involves the cyclization of a suitable precursor, such as an amino alcohol, with an appropriate reagent like acetic anhydride.

Coupling of the two groups: The final step involves coupling the tert-butylphenoxy group with the oxazolyl group through an amide bond formation, typically using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl group or the oxazolyl ring.

Reduction: Reduction reactions could target the amide bond or the oxazolyl ring.

Substitution: The phenoxy group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles could be employed under various conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide could have several applications:

Chemistry: As an intermediate in organic synthesis or as a ligand in coordination chemistry.

Biology: Potential use as a bioactive compound in drug discovery or as a probe in biochemical assays.

Medicine: Possible therapeutic applications, depending on its biological activity.

Industry: Use in the production of advanced materials or as a specialty chemical.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context.

Comparison with Similar Compounds

Key Structural Features :

- Propanamide chain : Facilitates hydrogen bonding via the amide group.

- 4-tert-Butylphenoxy group: Increases hydrophobicity and may stabilize ligand-receptor interactions.

Comparative Analysis with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the aromatic substituents, heterocyclic rings, and backbone chains. Below is a detailed comparison:

Structural and Functional Comparisons

Impact of Substituents on Properties

- However, this may reduce aqueous solubility, a trade-off observed in analogs like N-(4-methoxyphenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide, where methoxy groups improve solubility but decrease membrane permeability .

- Oxazole vs. Thiazole/Thiadiazole : Replacement of oxazole with thiazole (e.g., in 2-(Cyclopropylthiazol-4-yl)acetic acid) introduces sulfur-mediated hydrophobic interactions but reduces hydrogen-bonding capacity .

- Backbone Modifications: Propanamide (target compound) vs. Propanamide’s extended chain may allow better accommodation in enzyme active sites .

Biological Activity

2-(4-tert-butylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide, also known by its CAS number 445018-14-4, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is , with a molecular weight of approximately 443.52 g/mol. Its structure includes a phenoxy group and an oxazole moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 445018-14-4 |

| Molecular Formula | C22H25N3O5S |

| Molecular Weight | 443.52 g/mol |

| Density | 1.308 g/cm³ (predicted) |

| pKa | 5.58 (predicted) |

Research indicates that compounds with similar structures may exhibit various biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The oxazole ring is often implicated in biological interactions due to its ability to participate in hydrogen bonding and coordination with metal ions.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. For instance, compounds containing oxazole rings have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Similar compounds have been documented to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Case Studies

- In Vitro Studies : In a study examining the effects of related compounds on cancer cell lines, it was found that derivatives of oxazole exhibited significant cytotoxicity against breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

- Animal Models : Research involving animal models indicated that administration of related phenoxy compounds resulted in reduced inflammation markers in models of arthritis and colitis. This suggests a potential pathway for therapeutic application in inflammatory diseases.

Q & A

Basic: How can researchers optimize the synthesis of 2-(4-tert-butylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide to achieve high yield and purity?

Methodological Answer:

Synthesis optimization requires careful control of reaction parameters:

- Stepwise Functionalization : Start with tert-butylphenol activation via nucleophilic substitution (e.g., using chloroacetyl chloride), followed by coupling with 5-methyl-1,2-oxazol-3-amine under amide bond-forming conditions (e.g., EDC/HOBt or DCC).

- Critical Parameters :

- Temperature : Maintain 0–5°C during acyl chloride formation to prevent side reactions.

- Solvent Selection : Use anhydrous DMF or THF for coupling steps to enhance solubility and reaction efficiency .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., ethanol/water) to isolate the pure product.

- Yield Improvement : Microwave-assisted synthesis (e.g., 80–100°C, 30 min) can enhance reaction rates and yields compared to traditional reflux methods .

Basic: What analytical techniques are most effective for confirming the three-dimensional structure and purity of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve the crystal structure using SHELXL (for refinement) and WinGX (for data processing). Ensure high-resolution data (<1.0 Å) to confirm spatial arrangement of the tert-butylphenoxy and oxazole moieties .

- NMR Spectroscopy :

- 1H/13C NMR : Assign peaks using 2D experiments (e.g., HSQC, HMBC) to verify connectivity. Key signals: tert-butyl group (δ ~1.3 ppm, singlet) and oxazole protons (δ ~6.5–7.0 ppm) .

- DEPT-135 : Confirm CH₂ and CH₃ groups in the propanamide chain.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to validate molecular weight (calc. for C₁₉H₂₅N₂O₃: 329.18 g/mol) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism) for this compound?

Methodological Answer:

- Mechanistic Studies :

- Enzyme Assays : Conduct in vitro inhibition assays (e.g., Michaelis-Menten kinetics) against COX-1/COX-2 to quantify IC₅₀ values. Compare with structurally similar sulfonamides .

- Receptor Binding : Use radioligand displacement assays (e.g., [³H]-ligand competition) to test affinity for targets like GPCRs.

- Structural Analysis : Perform molecular docking (AutoDock Vina, Schrödinger) to compare binding poses in enzyme active sites vs. receptor pockets. Key interactions: Hydrogen bonding with oxazole nitrogen and hydrophobic contacts with tert-butyl group .

- Data Reconciliation : Apply multivariate statistical analysis (e.g., PCA) to identify experimental variables (e.g., assay pH, cell line variability) contributing to discrepancies .

Advanced: What computational methods are recommended to predict and validate the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations :

- Use AMBER or GROMACS to simulate ligand-target complexes (50–100 ns trajectories). Analyze stability via RMSD/RMSF plots.

- Solvate systems in TIP3P water and apply periodic boundary conditions.

- Free Energy Calculations :

- Pharmacophore Modeling :

- Generate pharmacophores (e.g., using MOE) based on critical features: oxazole ring (hydrogen bond acceptor), propanamide linker (flexibility), and tert-butyl group (hydrophobic pocket filler) .

Advanced: How to design experiments to elucidate the compound’s mechanism of enzyme inhibition (e.g., competitive vs. non-competitive)?

Methodological Answer:

- Kinetic Analysis :

- Lineweaver-Burk Plots : Vary substrate concentration with/without inhibitor. Parallel lines indicate non-competitive inhibition; intersecting lines suggest competitive binding .

- Ki Determination : Use Dixon plots (1/v vs. [I]) to calculate inhibition constants.

- Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes during inhibitor-enzyme binding to assess stoichiometry and binding mode .

- Structural Biology : Co-crystallize the compound with target enzymes (e.g., COX-2) and solve structures at 2.0–2.5 Å resolution to visualize binding sites .

Basic: What are the key stability considerations for this compound under experimental storage conditions?

Methodological Answer:

- Degradation Pathways :

- Hydrolysis of the amide bond in aqueous buffers (pH >7.0).

- Oxazole ring oxidation under prolonged light exposure.

- Stabilization Strategies :

- Storage : Lyophilize and store at −20°C under argon. Use amber vials to prevent photodegradation.

- Buffer Selection : Use pH 6.5–7.0 phosphate buffers with 1–2% DMSO to enhance solubility and stability .

Advanced: How to conduct comparative studies with structurally analogous compounds to assess structure-activity relationships (SAR)?

Methodological Answer:

- Library Design : Synthesize derivatives with modifications:

- Biological Profiling : Test all analogs in parallel assays (e.g., IC₅₀ in enzyme inhibition, EC₅₀ in cell viability).

- SAR Analysis : Use 3D-QSAR (e.g., CoMFA/CoMSIA) to correlate structural features (e.g., logP, polar surface area) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.